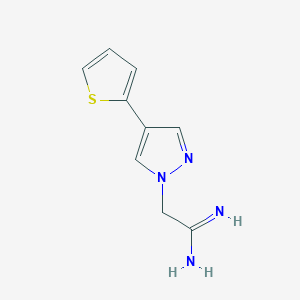

2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide

CAS No.: 2097987-06-7

Cat. No.: VC3159208

Molecular Formula: C9H10N4S

Molecular Weight: 206.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097987-06-7 |

|---|---|

| Molecular Formula | C9H10N4S |

| Molecular Weight | 206.27 g/mol |

| IUPAC Name | 2-(4-thiophen-2-ylpyrazol-1-yl)ethanimidamide |

| Standard InChI | InChI=1S/C9H10N4S/c10-9(11)6-13-5-7(4-12-13)8-2-1-3-14-8/h1-5H,6H2,(H3,10,11) |

| Standard InChI Key | WWQDLXHXKMDIQW-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)C2=CN(N=C2)CC(=N)N |

| Canonical SMILES | C1=CSC(=C1)C2=CN(N=C2)CC(=N)N |

Introduction

Structural Features and Chemical Properties

Molecular Structure and Classification

2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide features three key structural components that define its chemical identity:

The compound represents an important subclass of heterocyclic compounds where the combination of thiophene and pyrazole rings creates unique electronic and structural properties that differ from either ring system alone.

Physical and Chemical Properties

Based on analysis of structurally similar compounds, the following properties can be estimated for 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide:

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Molecular Formula | C₉H₁₀N₄S | Based on structural composition |

| Molecular Weight | ~206-210 g/mol | Calculated from molecular formula |

| Appearance | Likely a crystalline solid | Common for similar heterocyclic compounds |

| Solubility | Moderate solubility in polar organic solvents; limited water solubility | Based on similar thiophene-pyrazole derivatives |

| Hydrogen Bond Acceptors | 4 | From nitrogen atoms and functional groups |

| Hydrogen Bond Donors | 2 | From NH₂ group in acetimidamide |

| Log P | ~2.0-3.0 | Estimated based on similar compounds |

Synthesis and Characterization

Analytical Characterization

Comprehensive characterization of 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide would typically involve:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features

-

Mass spectrometry to verify molecular weight and fragmentation patterns

-

Infrared spectroscopy to identify functional groups

-

X-ray crystallography for definitive structural confirmation

| Potential Activity | Structural Basis | Relevance |

|---|---|---|

| Anti-inflammatory | Pyrazole moiety | Pyrazole-containing compounds often show COX enzyme inhibition |

| Antimicrobial | Thiophene-pyrazole scaffold | Similar heterocyclic structures display activity against various pathogens |

| Analgesic | Pyrazole ring | Many pyrazole derivatives demonstrate pain-relieving properties |

| Anticancer | Combined heterocyclic structure | Thiophene derivatives have shown cytotoxicity against cancer cell lines |

| Antihypertensive | Thiophene component | Related compounds may modulate blood pressure regulation mechanisms |

The acetimidamide functional group may enhance these activities through its ability to form hydrogen bonds with biological targets, potentially improving binding affinity and selectivity.

Structure-Activity Relationships

The specific arrangement of functional groups in 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide is likely crucial for its biological activity profile. Based on studies of related compounds:

These structure-activity relationships highlight the importance of the precise molecular architecture in determining biological properties.

Comparative Analysis with Related Compounds

Structural Analogs

To better understand the potential properties of 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide, it is valuable to compare it with structurally related compounds:

Functional Comparison

Different thiophene-pyrazole derivatives exhibit varying functional properties based on their specific structural features:

-

Compounds with a direct connection between thiophene and pyrazole rings (as in our target compound) typically show enhanced planarity and potentially stronger π-π interactions with biological targets.

-

The presence of the acetimidamide group in 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide likely confers different hydrogen bonding capabilities compared to related compounds with other functional groups.

-

The position of substituents on the pyrazole ring significantly affects the electronic distribution and, consequently, the compound's reactivity and binding properties.

These comparative analyses help predict how structural variations influence the chemical and biological properties of thiophene-pyrazole derivatives.

Research Applications

Medicinal Chemistry Applications

2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide has potential applications in medicinal chemistry research, including:

-

As a lead compound for developing anti-inflammatory agents, particularly those targeting cyclooxygenase enzymes

-

In the design of antimicrobial compounds against resistant bacterial strains

-

As a structural scaffold for anticancer drug development

-

In pain management research, potentially leading to novel analgesic compounds

The unique combination of structural features in this compound makes it an interesting candidate for structure-activity relationship studies in drug discovery programs.

Material Science Applications

Thiophene-containing heterocycles have found numerous applications in materials science. 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide may have potential uses in:

-

Development of organic semiconductors, where the thiophene component can contribute to electronic conductivity

-

Creation of corrosion inhibitors, utilizing the compound's ability to form protective films on metal surfaces

-

Design of sensors and functional materials with specific optical or electronic properties

These applications leverage the unique electronic properties of the combined thiophene-pyrazole structure.

Synthetic Chemistry Tools

Beyond its direct applications, 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide could serve as:

-

A building block for more complex heterocyclic structures

-

A model compound for developing new synthetic methodologies

-

A structural probe for studying reaction mechanisms

The reactivity of the acetimidamide group, combined with the heterocyclic core, offers versatile chemical handles for further modifications and transformations.

Future Research Directions

Synthesis and Structural Studies

Priority areas for future research on 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide include:

-

Development of efficient and scalable synthetic routes

-

Comprehensive structural characterization using advanced techniques including X-ray crystallography and computational methods

-

Investigation of conformational preferences and their impact on properties

Such studies would provide a solid foundation for further exploration of this compound's applications.

Biological Evaluation

To fully understand the potential of 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide in medicinal chemistry:

-

Screening against a diverse panel of biological targets would be valuable to identify specific activities

-

Mechanism of action studies would elucidate how the compound interacts with biological systems

-

In vivo evaluations would provide insights into pharmacokinetic properties and efficacy in disease models

These biological investigations would help position the compound in the context of drug discovery efforts.

Structure Optimization

If promising biological activities are identified, structural optimization studies could include:

-

Modification of the thiophene ring (e.g., replacement with other heterocycles)

-

Variation of substituents on the pyrazole ring

-

Exploration of alternative functional groups in place of the acetimidamide moiety

Such studies would generate valuable structure-activity relationship data to guide the development of optimized derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume